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Compound of Interest

Compound Name: 7-Chloro-6-fluoro-1H-indazole

Cat. No.: B3347668 Get Quote

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings,

represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and

electronic properties, including its existence in multiple tautomeric forms (with the 1H-tautomer

being the most thermodynamically stable), allow it to serve as a versatile template for designing

selective ligands for a wide array of biological targets.[1][2] Consequently, indazole-containing

compounds are integral to numerous clinically approved drugs and investigational agents,

demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-HIV therapeutics.[2][3][4]

Halogenated indazoles, in particular, are crucial intermediates in drug synthesis. The

introduction of halogen atoms like chlorine and fluorine provides critical modulation of a

molecule's physicochemical properties—such as lipophilicity and metabolic stability—and offers

synthetic handles for further molecular elaboration. This guide focuses on 7-Chloro-6-fluoro-
1H-indazole (CAS No. 1414870-63-5), a representative of this important class.

This document serves as a technical guide for researchers, scientists, and drug development

professionals. It moves beyond a simple data sheet to provide a framework for the

comprehensive characterization of this and similar novel heterocyclic compounds. We will

detail the necessary experimental protocols, explain the scientific rationale behind these

choices, and present the expected outcomes based on established chemical principles.

Section 1: Molecular Structure and Physicochemical
Properties
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The foundational step in evaluating any new chemical entity is the precise determination of its

core physical and chemical properties. These parameters govern its behavior in both chemical

reactions and biological systems.

Core Structural and Physicochemical Data
The fundamental properties of 7-Chloro-6-fluoro-1H-indazole are summarized below. While

some properties are calculated, others must be determined empirically.
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Property Value / Expected Value Rationale & Significance

Molecular Formula C₇H₄ClFN₂
Derived from the chemical

structure.

Molecular Weight 170.57 g/mol

Calculated from the molecular

formula. Essential for all

stoichiometric calculations.

Exact Mass 170.004704 Da

The monoisotopic mass,

critical for high-resolution mass

spectrometry (HRMS)

confirmation.[5]

Melting Point (°C)
To be determined

experimentally

A sharp melting point is a

primary indicator of sample

purity.

Boiling Point (°C) ~305-310 °C (Predicted)

Indazoles have relatively high

boiling points due to hydrogen

bonding and aromatic

stacking.[6][7]

pKa ~13 (Predicted)

The N-H proton is weakly

acidic. pKa is crucial for

predicting ionization state at

physiological pH, affecting

solubility and cell permeability.

[8]

LogP ~2.0-2.3 (Predicted)

This value indicates moderate

lipophilicity, suggesting a

balance between aqueous

solubility and membrane

permeability.[5][7][9]

Solubility
To be determined

experimentally

Expected to be soluble in polar

organic solvents like DMSO,

methanol, and slightly soluble

in less polar solvents like

dichloromethane.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-fluoro-1H-indazole
https://m.chemicalbook.com/ProductChemicalPropertiesCB6125451_EN.htm
https://wap.guidechem.com/dictionary/en/1373223-64-3.html
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-fluoro-1H-indazole
https://wap.guidechem.com/dictionary/en/1373223-64-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoro-1H-indazole
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3347668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Melting Point Determination
Causality: The melting point is a rapid and reliable first assessment of a compound's purity.

Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range.

Methodology (Capillary Method):

Ensure the 7-Chloro-6-fluoro-1H-indazole sample is completely dry and finely powdered.

Load a small amount of the sample into a capillary tube, tapping gently to pack the material

to a height of 2-3 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the sample rapidly to about 15-20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Record the temperature at which the first liquid appears and the temperature at which the

entire sample becomes a clear liquid. This range is the melting point.

Perform the measurement in triplicate for accuracy.

Experimental Protocol: Solubility Assessment
Causality: Understanding a compound's solubility profile is critical for its use in synthetic

reactions (solvent choice), purification (crystallization), and formulation for biological assays.

Methodology (Qualitative & Semi-Quantitative):

Prepare a stock solution of the compound in a highly soluble solvent, such as dimethyl

sulfoxide (DMSO).

In separate, labeled vials, add 1 mL of various test solvents (e.g., Water, Methanol, Ethanol,

Acetone, Dichloromethane, Hexanes).

Add a small, known amount (e.g., 1 mg) of the solid compound to each vial.

Vortex each vial for 1-2 minutes and observe for dissolution.
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If dissolved, add another known amount and repeat until the solution is saturated (solid is

present).

Classify solubility as: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly

Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

Section 2: Spectroscopic and Analytical
Characterization Workflow
Confirming the identity and purity of 7-Chloro-6-fluoro-1H-indazole requires a suite of

analytical techniques. The following workflow provides a self-validating system for structural

elucidation.

Synthesis & Purification

Analytical Characterization

Final Validation

Synthesis of
7-Chloro-6-fluoro-1H-indazole

Purification
(Crystallization/Chromatography)

NMR Spectroscopy
(1H, 13C, 19F)

Mass Spectrometry
(HRMS) IR Spectroscopy HPLC Purity

(>98%)

Data Integration &
Structural Confirmation

Validated Compound
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Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 7-Chloro-6-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For

this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Rationale: The spectrum will show signals for the three aromatic protons and the N-H proton.

The chemical shifts and coupling constants are influenced by the electron-withdrawing

effects of the chlorine and fluorine atoms.

δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the

indazole ring.[10]

δ ~8.2 ppm (s, 1H): The H3 proton, appearing as a singlet or a very narrow doublet.

δ ~7.8 ppm (d, J ≈ 7-8 Hz, 1H): The H4 proton, which is ortho to the chlorine atom. It will be

a doublet due to coupling with the H5 proton.

δ ~7.3 ppm (dd, J ≈ 8-9 Hz, J ≈ 4-5 Hz, 1H): The H5 proton, coupled to both H4 and the

fluorine at C6, resulting in a doublet of doublets.

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):

Rationale: This spectrum confirms the presence and electronic environment of the fluorine

atom.

A single resonance is expected, coupled to the H5 proton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Rationale: Shows all seven unique carbon atoms in the molecule. The carbons directly

bonded to the halogens (C6 and C7) will be significantly affected.
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Seven distinct signals are expected in the aromatic region (δ ~110-150 ppm). The C-F and

C-Cl bonds will induce characteristic shifts and C-F coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR

tube.

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or

higher).

Process the data (Fourier transform, phase correction, baseline correction) and integrate the

signals to confirm proton ratios.

Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, confirming its elemental

composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula

with high accuracy.

Expected Results:

HRMS (ESI+): The calculated exact mass for [M+H]⁺ (C₇H₅ClFN₂)⁺ is 171.0125. The

experimentally determined mass should be within 5 ppm of this value.

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for chlorine. The

spectrum will show two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an

approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: HRMS Analysis

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or

acetonitrile).
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Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Use an electrospray ionization (ESI) source in positive ion mode.

Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Analyze the data to identify the molecular ion peak and confirm its m/z value and isotopic

distribution.

Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting

the vibrations of its chemical bonds.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Bond Vibration Significance

3100-3300 (broad) N-H stretch
Confirms the presence of
the indazole N-H group.
[11][12]

1600-1620 C=N stretch
Characteristic of the pyrazole

ring system.

1450-1550 C=C aromatic stretch
Confirms the presence of the

benzene ring.[13]

1200-1300 C-F stretch
Indicates the carbon-fluorine

bond.

| 750-850 | C-Cl stretch | Indicates the carbon-chlorine bond. |

High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a compound. It separates the

target molecule from any impurities, and the area under the peak is proportional to its

concentration.
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Experimental Protocol: Purity Analysis

Parameter Condition Rationale

Column
C18 reverse-phase (e.g.,
4.6 x 150 mm, 5 µm)

Standard for separating
moderately polar organic
molecules.

Mobile Phase A
Water + 0.1% Trifluoroacetic

Acid (TFA)

TFA helps to sharpen peaks by

protonating basic sites.

Mobile Phase B Acetonitrile + 0.1% TFA
The organic modifier used to

elute the compound.

Gradient
5% B to 95% B over 20

minutes

A gradient elution ensures that

both polar and non-polar

impurities are resolved.

Flow Rate 1.0 mL/min
A standard flow rate for

analytical columns.

Detector UV-Vis at 254 nm and 280 nm
Indazoles have strong UV

absorbance in this range.

| Injection Volume | 10 µL | Standard injection volume. |

Acceptance Criteria: For use in research and drug development, the purity of the final

compound should be ≥98% by peak area.

Section 3: Chemical Reactivity and Safety
Reactivity Profile
The chemical behavior of 7-Chloro-6-fluoro-1H-indazole is dictated by the interplay of the

electron-rich pyrazole ring and the electron-deficient, halogen-substituted benzene ring.

N-Functionalization: The N1 position is the most common site for alkylation or arylation, a

key step in the synthesis of many indazole-based drugs.[10] Reaction with an alkyl halide in

the presence of a base (e.g., K₂CO₃ or NaH) will typically yield the N1-substituted product as

the major isomer.
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Electrophilic Aromatic Substitution: The directing effects of the chloro and fluoro substituents

will influence the position of any further substitution on the benzene ring. These reactions are

generally challenging due to the deactivating nature of the halogens.

Safety and Handling
As with any novel chemical intermediate, 7-Chloro-6-fluoro-1H-indazole should be handled

with appropriate care.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-

resistant gloves.[14]

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid

contact with skin and eyes.[15]

Storage: Store in a cool, dry, dark place in a tightly sealed container.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
7-Chloro-6-fluoro-1H-indazole is a valuable building block for medicinal chemistry, embodying

the structural features that make halogenated indazoles potent and versatile scaffolds. A

thorough characterization, following the integrated workflow of physicochemical, spectroscopic,

and chromatographic analyses outlined in this guide, is paramount. This systematic approach

ensures the unambiguous confirmation of the molecule's structure and purity, providing the

trustworthy foundation required for its successful application in the complex and demanding

field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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